(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position of the dihydrobenzofuran core and a methyl ester-linked acetoxy group at the 6-position. Its Z-configuration ensures specific spatial orientation of the 3-methylbenzylidene moiety, which influences molecular interactions and physicochemical properties.
Key structural features include:
- Benzylidene substituent: A 3-methylphenyl group at the 2-position of the benzofuran ring.
- Ester functionality: A methyl ester at the acetoxy side chain, enhancing stability and modulating lipophilicity.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-4-3-5-13(8-12)9-17-19(21)15-7-6-14(10-16(15)24-17)23-11-18(20)22-2/h3-10H,11H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKVMNCPCPQJL-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Based on its structure and potential reactivity, it could be involved in various metabolic pathways.
Pharmacokinetics
Similar compounds are known to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including anti-inflammatory, antiepileptic, and herbicidal effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reaction of similar compounds with aldehydes and ketones to form oximes or hydrazones is known to be influenced by the acidity of the environment.
Biological Activity
(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the benzofuran class. Its unique structure, characterized by a benzylidene moiety and an ester functional group, positions it as a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. The compound features:
- Benzofuran Core : Imparts biological activity due to its structural properties.
- Benzylidene Group : Enhances interaction with biological targets.
Research indicates that this compound may act on various biological pathways:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors in enzymatic pathways, particularly targeting tyrosinase, an enzyme involved in melanin production. This inhibition can lead to applications in skin whitening agents.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Case Studies and Research Findings
- Tyrosinase Inhibition :
- A study evaluated the inhibitory effects of benzofuran derivatives on mushroom tyrosinase. The results indicated that related compounds exhibited significant tyrosinase inhibition with IC50 values ranging from 1.12 µM to over 200 µM, highlighting the potential of this compound as a potent inhibitor .
| Compound | IC50 Value (µM) | Relative Strength |
|---|---|---|
| Kojic Acid | 24.09 | Reference |
| Analog 3 | 1.12 | 22-fold stronger than Kojic Acid |
| Analog 1 | 17.62 | Strong |
| Analog 4 | >200 | Weak |
- Cytotoxicity Studies :
- In B16F10 murine melanoma cells, analogs related to this compound were tested for cytotoxicity at various concentrations. Notably, some analogs did not exhibit significant cytotoxic effects at concentrations ≤20 µM after 48 hours . This suggests that this compound may have a favorable safety profile for further development.
Potential Applications
The biological activities exhibited by this compound suggest several potential applications:
- Cosmetic Industry : Due to its tyrosinase inhibitory activity, it could be developed as a skin-whitening agent.
- Pharmaceutical Development : Its antioxidant properties may contribute to formulations aimed at oxidative stress-related conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally analogous derivatives, highlighting substituent variations and their effects:
Key Observations:
Substituent Effects on Lipophilicity (XLogP3) :
- The 3-methyl substituent in the target compound confers moderate lipophilicity (~4.5), intermediate between the electron-withdrawing 3-fluoro group (XLogP3 = 3.8 ) and the bulky 4-tert-butyl group (XLogP3 = 5.2 ).
- The trimethoxyphenyl derivative exhibits lower lipophilicity (XLogP3 = 3.1) due to increased polarity from methoxy groups .
Molecular Weight and Complexity: Bulkier substituents (e.g., 4-tert-butyl) increase molecular weight and synthetic complexity (580 vs. 550 for the target) .
Hydrogen Bonding and Rotational Flexibility :
Q & A
Q. What synthetic routes are recommended for (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for synthesizing benzofuran derivatives. For example, NaH in THF at 0°C can facilitate deprotonation and subsequent alkylation steps, as demonstrated in the synthesis of structurally similar benzofuran compounds . Refluxing with DMF and a catalytic amount of ZnCl₂ (e.g., 6–8 hours) has been shown to promote cyclization and improve yields in analogous reactions . Optimization involves controlling reaction temperature, stoichiometry of reagents (e.g., NaH:substrate ratio), and solvent polarity to favor the Z-configuration.
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Z-configuration of the benzylidene moiety. Key signals include olefinic proton coupling constants (J = 10–12 Hz for Z-isomers) and aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, distinguishing between isomers .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity and resolves co-eluting impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent, temperature) or incomplete characterization. To address this:
- Replicate Experiments : Use randomized block designs (e.g., split-split plots for multi-variable testing) to isolate variables like temperature or catalyst loading .
- Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT calculations) to confirm stereochemistry .
- Control Reactions : Compare outcomes with known Z/E standards or use chiral auxiliaries to enforce stereoselectivity .
Q. What strategies are recommended for studying environmental fate and biodegradation pathways?
- Methodological Answer : Adopt a framework from environmental chemistry studies:
- Abiotic Transformations : Investigate hydrolysis kinetics under varying pH and temperature. For example, monitor ester hydrolysis via LC-MS in aqueous buffers .
- Biotic Degradation : Use microbial consortia from contaminated sites in batch reactors to identify metabolites (e.g., hydroxylated or demethylated products) .
- Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines to assess acute/chronic toxicity .
Q. What computational or experimental approaches can predict/confirm the Z-configuration in the benzylidene moiety?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration, as done for analogous compounds like (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo derivatives .
- NOESY NMR : Detect spatial proximity between the methyl group on the benzylidene and adjacent protons on the dihydrobenzofuran ring .
- DFT Calculations : Compare experimental and calculated NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate stereochemistry .
Q. How can HPLC methods be optimized for analyzing this compound in complex mixtures?
- Methodological Answer :
- Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) for baseline separation.
- Mobile Phase : Gradient elution with acetonitrile/0.1% formic acid in water (e.g., 40:60 to 90:10 over 20 minutes) improves resolution .
- Detection : Set UV detection to 254 nm (λ_max for benzofuran chromophores) and validate with MS/MS for trace-level quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
